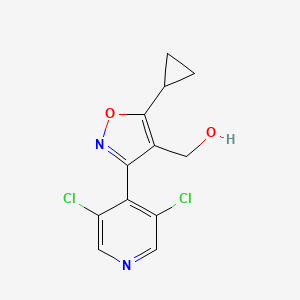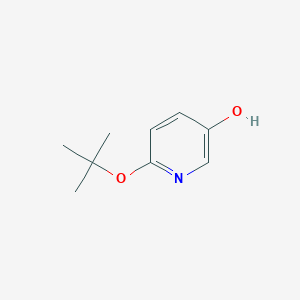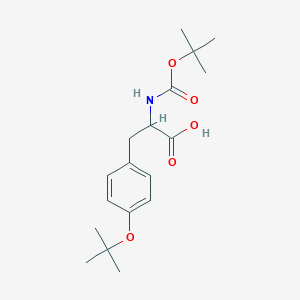
Silver carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver carbonate is a chemical compound with the formula Ag₂CO₃. It appears as a pale yellow solid and is known for its limited solubility in water. This compound is widely used in various chemical reactions and has significant applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver carbonate can be synthesized through a precipitation method, where a soluble silver salt, such as silver nitrate (AgNO₃), reacts with a soluble carbonate salt, such as sodium carbonate (Na₂CO₃), in an aqueous medium. The reaction is as follows: [ 2AgNO₃ + Na₂CO₃ \rightarrow Ag₂CO₃ + 2NaNO₃ ] The resulting this compound precipitate is collected, washed, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is often produced using similar precipitation methods but on a larger scale. The purity of the product is ensured through various purification techniques, including washing and drying under controlled conditions .
Types of Reactions:
Decomposition: this compound decomposes upon heating to form silver oxide (Ag₂O), carbon dioxide (CO₂), and oxygen (O₂): [ Ag₂CO₃ \rightarrow Ag₂O + CO₂ ] [ 2Ag₂O \rightarrow 4Ag + O₂ ]
Reaction with Acids: this compound reacts with acids, such as nitric acid (HNO₃), to form silver nitrate, water, and carbon dioxide: [ Ag₂CO₃ + 2HNO₃ \rightarrow 2AgNO₃ + H₂O + CO₂ ]
Common Reagents and Conditions:
Oxidation: this compound is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Base: It acts as a base in various organic reactions, such as the Wittig reaction.
Major Products:
- Silver oxide (Ag₂O)
- Silver nitrate (AgNO₃)
- Elemental silver (Ag)
Wissenschaftliche Forschungsanwendungen
Silver carbonate has diverse applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions and as a base in various transformations .
- Biology and Medicine: this compound nanoparticles have shown potential as antimicrobial and antibiofilm agents, making them useful in medical applications .
- Industry: It is used in the production of silver-based catalysts and in the synthesis of other silver compounds .
Wirkmechanismus
The mechanism by which silver carbonate exerts its effects varies depending on its application:
- Catalysis: In catalytic reactions, this compound acts as an oxidizing agent or a base, facilitating the transformation of organic molecules. It often participates in redox cycles, particularly in palladium-catalyzed C-H activations .
- Antimicrobial Activity: this compound nanoparticles disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
- Silver oxide (Ag₂O): Like silver carbonate, silver oxide is used in oxidation reactions but is more commonly employed in battery technology.
- Silver nitrate (AgNO₃): This compound is highly soluble in water and is widely used in photography, medicine, and as a precursor for other silver compounds .
Uniqueness of this compound: this compound’s unique combination of properties, such as its limited solubility and ability to act as both an oxidizing agent and a base, makes it particularly valuable in organic synthesis and catalysis .
Eigenschaften
Molekularformel |
CAgO3-2 |
|---|---|
Molekulargewicht |
167.877 g/mol |
IUPAC-Name |
silver;carbonate |
InChI |
InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/p-2 |
InChI-Schlüssel |
LKZMBDSASOBTPN-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].[Ag] |
Kanonische SMILES |
C(=O)([O-])[O-].[Ag] |
Dichte |
6.1 at 68 °F (USCG, 1999) |
Physikalische Beschreibung |
Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999) Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8813630.png)


![(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8813648.png)
